2-Phenoxypyridine-3-carboximidamide

Description

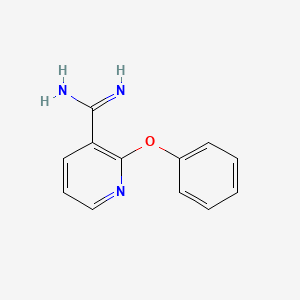

2-Phenoxypyridine-3-carboximidamide is a heterocyclic organic compound characterized by a pyridine backbone substituted with a phenoxy group at position 2 and a carboximidamide functional group at position 3. Its molecular formula is C₁₂H₁₁N₃O, with a molecular weight of 229.24 g/mol. The carboximidamide group (-C(=NH)-NH₂) is a key structural motif often associated with bioactivity, particularly in medicinal chemistry, where such groups may enhance binding affinity to biological targets.

Properties

CAS No. |

1016800-57-9 |

|---|---|

Molecular Formula |

C12H11N3O |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-phenoxypyridine-3-carboximidamide |

InChI |

InChI=1S/C12H11N3O/c13-11(14)10-7-4-8-15-12(10)16-9-5-2-1-3-6-9/h1-8H,(H3,13,14) |

InChI Key |

BUFGYRHROUHOAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxypyridine-3-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with phenol derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxypyridine-3-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

Substitution: The phenoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Phenoxypyridine-3-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Phenoxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Electronic Effects

- Chlorine-Containing Derivatives (Compounds and ): The presence of chlorine, an electron-withdrawing group, increases molecular weight and polarizability.

- Furan vs. Phenoxy Groups (Compound vs. Target): The 2-furylmethoxy group introduces a heterocyclic oxygen, increasing polarity and hydrogen-bonding capacity compared to the purely aromatic phenoxy group. This could improve aqueous solubility but reduce membrane permeability.

Steric and Lipophilicity Considerations

Phenylethoxy Substituent (Compound ):

The ethyl linker in 2-phenylethoxy adds flexibility and lipophilicity, which might enhance blood-brain barrier penetration or interaction with hydrophobic binding pockets.- Positional Isomerism (Compound ): The 2-chlorophenoxy group at position 6 (vs. position 2 in the target) creates spatial separation from the carboximidamide group at position 3. This could reduce intramolecular electronic effects or steric hindrance during target engagement.

Biological Activity

2-Phenoxypyridine-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial effects. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a phenoxy group and a carboximidamide functional group. This unique structure contributes to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that this compound may inhibit pro-inflammatory cytokine production, such as IL-6 and TNF-α. A study demonstrated that derivatives of this compound significantly reduced the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies or lipopolysaccharide (LPS) . The mechanism involves the modulation of inflammatory pathways, potentially through enzyme inhibition.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The broth microdilution method revealed that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It may bind to enzymes involved in inflammatory processes or microbial metabolism, thereby modulating their activity .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory | Demonstrated significant inhibition of IL-6 and TNF-α production in PBMCs stimulated with LPS. |

| Study B | Antimicrobial | Showed effectiveness against various bacterial strains using broth microdilution assays. |

| Study C | Mechanistic Insights | Identified enzyme targets and pathways affected by the compound, confirming its role in modulating inflammation. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step procedures that include the formation of the carboximidamide group from appropriate precursors . Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.